Gramine, N-oxide
Overview
Description
Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is a natural indole alkaloid . It was initially isolated from Arundo donax L. and usually plays a defensive role in plants against herbivores . This alkaloid has been isolated from various raw plants, particularly barley, and it could act as a precursor for the biosynthesis of tryptophan and play a vital role in amino acid metabolism . Gramine has attracted much attention due to its diverse biological activities, including antiviral, antibacterial, anti-inflammatory, antitumor, and insecticidal activities .
Molecular Structure Analysis
Gramine is an indole alkaloid . Some molecules similar in structure to gramine, such as sumatriptan and rizatriptan, have been approved for clinical trials or for use in clinical practice .Chemical Reactions Analysis
Gramine-based molecules have been the subject of research advances since their discovery . Key information on their extraction and separation, chemical synthesis, and diverse biological activities have been provided .Physical And Chemical Properties Analysis
Gramine is a highly polar molecule with excellent water solubility and very poor solubility in most organic solvents . It is a weak base with a pKb of around 4.5 that forms cationic hydroxylamines upon protonation at a pH below its pKb .Scientific Research Applications
Synthesis and Chemical Applications
Gramine, N-oxide, shows potential in the synthesis of various chemical compounds. A study by Chernikova, Spirikhin, & Yunusov (2017) detailed the synthesis of N-1 Skatyl derivatives using gramine N-oxide. The process involved converting gramine N-oxide into gramine, which was then used in further chemical reactions. This synthesis highlights gramine N-oxide's role in chemical synthesis and potential applications in pharmaceuticals and other industries.
Antibacterial and Antifouling Properties
Gramine, including its N-oxide form, exhibits significant antibacterial properties. In a study by Feng, Li, & Yu (2018), novel acylamino compounds containing gramine groups were synthesized and tested for their antibacterial activity. The findings revealed high effectiveness against bacteria like Escherichia coli and Staphylococcus aureus. Furthermore, these compounds showed superior antifouling properties compared to traditional antifoulants, indicating their potential in developing environment-friendly antifouling coatings.
Algal Bloom Control
A study by Hong, Hu, Xie, Sakoda, Sagehashi, & Li (2009) explored the use of gramine as an algicide for controlling algal blooms, particularly targeting the cyanobacterium Microcystis aeruginosa. The study demonstrated that gramine effectively inhibited the growth of this cyanobacterium, suggesting its potential as a natural and effective method for managing harmful algal blooms in aquatic environments.
Agricultural Applications
Research by Zúñiga & Corcuera (1986) investigated the role of gramine in protecting barley seedlings from aphids. The study found that gramine content in barley cultivars correlated with resistance to the aphid Rhopalosiphum padi, indicating its importance in plant defense and potential use in developing pest-resistant crop varieties.
Biomedical Research
Gramine, including its N-oxide variant, has also been explored in biomedical research. In a study by Ramu, Kathiresan, Ramadoss, Nallu, Kaliyan, & Azamuthu (2018), gramine was found to attenuate EGFR-mediated inflammation and cell proliferation in oral carcinogenesis. This suggests its potential in developing treatments for cancer and other diseases where inflammation and cell proliferation play a critical role.
Future Directions
Gramine has attracted significant attention in both academic and industrial circles because of its potential and diverse biological activities . This comprehensive and critical review will serve as a guide for developing more drug candidates based on gramine skeletons . Further in vivo and molecular studies are needed to identify the mechanism of action .
properties
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUNMFJGWZLOFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC1=CNC2=CC=CC=C21)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938086 | |
Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gramine, N-oxide | |
CAS RN |
17206-03-0 | |
Record name | GRAMINE, N-OXIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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